5-Acetoxy-1H-benzoimidazole-2(3H)-one
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Overview
Description
5-Acetoxy-1H-benzoimidazole-2(3H)-one, also known as ABIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABIO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has a molecular formula of C10H8N2O3 and a molecular weight of 208.18 g/mol.
Mechanism Of Action
The mechanism of action of 5-Acetoxy-1H-benzoimidazole-2(3H)-one is not fully understood. However, it has been suggested that 5-Acetoxy-1H-benzoimidazole-2(3H)-one may act as an inhibitor of certain enzymes such as tyrosinase and acetylcholinesterase. Tyrosinase is an enzyme that is involved in the synthesis of melanin, while acetylcholinesterase is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
5-Acetoxy-1H-benzoimidazole-2(3H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant and antimicrobial properties. 5-Acetoxy-1H-benzoimidazole-2(3H)-one has also been found to have potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Acetoxy-1H-benzoimidazole-2(3H)-one in lab experiments is its ease of synthesis. 5-Acetoxy-1H-benzoimidazole-2(3H)-one can be synthesized in a one-step reaction, and the product can be easily purified through recrystallization. However, one of the limitations of using 5-Acetoxy-1H-benzoimidazole-2(3H)-one is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 5-Acetoxy-1H-benzoimidazole-2(3H)-one in scientific research. One potential direction is the synthesis of new 5-Acetoxy-1H-benzoimidazole-2(3H)-one derivatives with improved solubility and bioactivity. Another direction is the study of the mechanism of action of 5-Acetoxy-1H-benzoimidazole-2(3H)-one and its derivatives, which could lead to the development of new drugs and therapies for various diseases. Additionally, 5-Acetoxy-1H-benzoimidazole-2(3H)-one and its derivatives could be further explored for their potential applications in catalysis and materials science.
Synthesis Methods
5-Acetoxy-1H-benzoimidazole-2(3H)-one can be synthesized through a one-step reaction between o-phenylenediamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Scientific Research Applications
5-Acetoxy-1H-benzoimidazole-2(3H)-one has been found to have various applications in scientific research. It has been used as a precursor for the synthesis of other heterocyclic compounds such as benzimidazole and benzothiazole derivatives. 5-Acetoxy-1H-benzoimidazole-2(3H)-one has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and medicinal chemistry.
properties
IUPAC Name |
(2-oxo-1,3-dihydrobenzimidazol-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5(12)14-6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGJCUZVGFXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetoxy-1H-benzoimidazole-2(3H)-one |
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